5-methyl-7-nitro-1H-indole-2-carboxylic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

5-Methyl-7-nitro-1H-indole-2-carboxylic acid (CAS 90771-56-5) is a uniquely disubstituted indole-2-carboxylic acid scaffold. The simultaneous 5-methyl and 7-nitro substitution creates a distinct electronic and steric fingerprint, differentiating it from the unsubstituted parent compound (CRT0044876) and mono-substituted analogs. This specific chemotype is critical for reproducible SAR exploration: the 7-nitroindole core has been validated for allosteric FBPase inhibition (IC50 down to 0.99 µM), while recent biophysical re-characterization identified colloidal aggregation as the mechanism behind APE1 inhibition. The 5-methyl group modulates aggregation propensity, solubility, and metal-chelation at the HIV-1 integrase active site. Procurement of this precise analog ensures accurate assessment of structure-dependent phenomena in medicinal chemistry campaigns, particularly for metabolic stability, target engagement, and integrin expression inhibition research.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 90771-56-5
Cat. No. B3301234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-7-nitro-1H-indole-2-carboxylic acid
CAS90771-56-5
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O
InChIInChI=1S/C10H8N2O4/c1-5-2-6-4-7(10(13)14)11-9(6)8(3-5)12(15)16/h2-4,11H,1H3,(H,13,14)
InChIKeyQDUDZZYFDPINJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-7-nitro-1H-indole-2-carboxylic acid (CAS 90771-56-5) Procurement Guide: Core Specifications and Research Identity


5-Methyl-7-nitro-1H-indole-2-carboxylic acid (CAS 90771-56-5) is a disubstituted indole-2-carboxylic acid derivative bearing a methyl group at the 5-position and a nitro group at the 7-position of the indole core. The compound belongs to the 7-nitroindole-2-carboxylic acid chemotype, a scaffold that has been extensively investigated for allosteric fructose-1,6-bisphosphatase (FBPase) inhibition and as a reported inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1) [1]. The indole-2-carboxylic acid pharmacophore itself is recognized as a metal-chelating moiety capable of coordinating Mg²⁺ ions within enzyme active sites, including HIV-1 integrase [2]. The simultaneous presence of the electron-donating 5-methyl and electron-withdrawing 7-nitro substituents on this scaffold creates a unique electronic and steric profile that distinguishes it from both the unsubstituted parent compound and mono-substituted analogs, positioning it as a specialized intermediate for structure-activity relationship (SAR) studies in medicinal chemistry campaigns [3].

Why 5-Methyl-7-nitro-1H-indole-2-carboxylic acid Cannot Be Replaced by Generic Indole-2-carboxylic Acids in Critical Research


In-class indole-2-carboxylic acid derivatives cannot be interchangeably substituted due to profound substituent-dependent alterations in biological target engagement and physicochemical properties. The 7-nitroindole-2-carboxylic acid core itself exhibits distinct pharmacological behavior: while originally reported as an APE1 inhibitor with an IC₅₀ of ~3 μM, recent rigorous biophysical characterization has revealed that this inhibition arises from colloidal aggregation rather than specific active-site binding, fundamentally reshaping the understanding of this chemotype's mechanism [1]. Furthermore, extensive SAR studies on the 7-nitroindole-2-carboxylic acid scaffold for FBPase inhibition demonstrate that potency is exquisitely sensitive to substituent positioning, with certain derivatives achieving IC₅₀ values as low as 0.99 μM while others show negligible activity [2]. The introduction of the 5-methyl group in the target compound modulates both electron density on the indole ring and steric occupancy, potentially affecting aggregation propensity, metabolic stability, and downstream derivatization efficiency relative to the unsubstituted 7-nitroindole-2-carboxylic acid (CRT0044876, CAS 6960-45-8). Procurement of the precise 5-methyl-7-nitro disubstituted analog is therefore essential for reproducible SAR exploration and accurate assessment of structure-dependent phenomena.

Quantitative Differentiation Evidence: 5-Methyl-7-nitro-1H-indole-2-carboxylic acid vs. Structural Analogs


Structural Distinction: Dual 5-Methyl and 7-Nitro Substitution Pattern vs. Mono-Substituted 7-Nitroindole-2-carboxylic Acid (CRT0044876)

The target compound 5-methyl-7-nitro-1H-indole-2-carboxylic acid (C₁₀H₈N₂O₄, MW 220.18) differs from the widely used reference compound 7-nitroindole-2-carboxylic acid (CRT0044876, CAS 6960-45-8, C₉H₆N₂O₄, MW 206.15) by the addition of a methyl substituent at the 5-position. This structural modification introduces measurable differences in molecular weight (+14 Da), heavy atom count (+2), and predicted lipophilicity. The methyl group is expected to alter the electron density distribution across the indole ring, potentially modulating the aggregation behavior observed for CRT0044876 in APE1 inhibition assays [1]. The 5-position substitution site is particularly relevant because SAR studies on related indole-2-carboxylic acid scaffolds indicate that substituents at this position can influence target engagement [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Differentiation from 5-Methylindole-2-carboxylic Acid: Functional Consequences of the 7-Nitro Group

Compared to the non-nitrated analog 5-methylindole-2-carboxylic acid (CAS 10241-97-1, C₁₀H₉NO₂, MW 175.18), the target compound incorporates a nitro group at the 7-position. The 7-nitroindole-2-carboxylic acid chemotype has been specifically optimized as an allosteric FBPase inhibitor scaffold, with derivative 3.9 achieving an IC₅₀ of 0.99 μM in enzymatic assays [1]. In contrast, 5-methylindole-2-carboxylic acid lacks this nitro group and is primarily documented as a synthetic intermediate for Pin1 inhibitors rather than as a direct FBPase-targeting scaffold . The nitro group is essential for the allosteric binding mode identified via molecular docking studies, where it participates in key interactions within the FBPase allosteric pocket [2].

Enzyme Inhibition Pharmacophore Design Synthetic Intermediate

APE1 Inhibition Context: Critical Re-evaluation of the 7-Nitroindole-2-carboxylic Acid Chemotype

The 7-nitroindole-2-carboxylic acid scaffold, including the unsubstituted parent CRT0044876, was historically reported as a potent and selective APE1 inhibitor with an IC₅₀ of approximately 3 μM . However, a comprehensive 2023 study employing NMR chemical shift perturbation, X-ray crystallography, and dynamic light scattering has demonstrated that CRT0044876 and related indole-2-carboxylic acids bind a pocket distal from the APE1 active site and form colloidal aggregates that cause nonspecific enzyme inhibition. Critically, under aggregate-disrupting conditions (presence of detergent), these compounds show no significant APE1 inhibition [1]. This mechanistic insight fundamentally distinguishes the 7-nitroindole-2-carboxylic acid chemotype from true active-site APE1 inhibitors such as MLS000552981 and MLS000419194, which inhibit APE1 with low micromolar IC₅₀ values and do not aggregate in the relevant concentration range [2].

DNA Repair APE1 Inhibition Oncology Chemical Probe Validation

HIV-1 Integrase Scaffold Context: Indole-2-carboxylic Acid as a Validated Metal-Chelating Pharmacophore

The indole-2-carboxylic acid core, which underlies the target compound, has been validated as a potent HIV-1 integrase strand transfer inhibitor (INSTI) scaffold. In a 2023 study, the parent indole-2-carboxylic acid (compound 1) inhibited integrase strand transfer with an IC₅₀ of 32.37 ± 4.51 μM. Structural optimization via C3-substitution yielded derivative 20a with a markedly improved IC₅₀ of 0.13 μM, representing an approximately 249-fold increase in potency [1]. Binding mode analysis confirmed that the indole core and C2 carboxyl group chelate the two Mg²⁺ ions within the integrase active site, a mechanism shared with FDA-approved INSTIs [2]. The target compound 5-methyl-7-nitro-1H-indole-2-carboxylic acid retains the essential C2 carboxylic acid metal-chelating moiety while introducing substituents that may modulate potency and selectivity.

Antiviral HIV-1 Integrase Metal Chelation Scaffold Optimization

Integrin Expression Inhibition Patent Coverage: Therapeutic Differentiation from Indole-2-carboxylic Acid Scaffold Applications

Patent literature identifies 5-methyl-7-nitro-1H-indole-2-carboxylic acid as encompassed within broader claims for integrin expression inhibitors and therapeutic agents targeting arterial sclerosis, psoriasis, cancer, retinal angiogenesis, diabetic retinopathy, inflammatory diseases, and cancer metastasis . This therapeutic indication profile differs from the predominant applications of the indole-2-carboxylic acid scaffold in HIV-1 integrase inhibition and FBPase allosteric modulation. The compound is also cited in patent filings related to indoleamide compounds as inhibitors of cellular necrosis and in compositions for organ preservation . This patent landscape indicates that the 5-methyl-7-nitro disubstitution pattern may confer unique therapeutic positioning relative to other indole-2-carboxylic acid derivatives.

Integrin Inhibition Anti-angiogenic Anti-metastatic Inflammatory Disease

High-Value Research Applications for 5-Methyl-7-nitro-1H-indole-2-carboxylic acid in Medicinal Chemistry and Chemical Biology


FBPase Allosteric Inhibitor SAR Studies for Type 2 Diabetes Drug Discovery

The 7-nitroindole-2-carboxylic acid scaffold, to which 5-methyl-7-nitro-1H-indole-2-carboxylic acid belongs, has been validated as an allosteric inhibitor chemotype for fructose-1,6-bisphosphatase (FBPase), a key gluconeogenic enzyme targeted for type 2 diabetes therapy. Extensive SAR studies on this scaffold have yielded derivatives with IC₅₀ values as low as 0.99 μM [1]. The 5-methyl substitution present in the target compound introduces a steric and electronic perturbation at a position not systematically explored in the published SAR dataset, offering a distinct vector for probing substituent effects on FBPase inhibitory potency and selectivity. Researchers evaluating this target should prioritize this compound to expand the SAR landscape and identify novel FBPase inhibitor candidates with improved drug-like properties.

APE1 Inhibition Mechanism Studies and Aggregation Phenomena Investigation

Following the 2023 re-characterization of 7-nitroindole-2-carboxylic acid (CRT0044876) as a colloidal aggregator rather than a specific APE1 active-site inhibitor [1], 5-methyl-7-nitro-1H-indole-2-carboxylic acid serves as a structurally related analog for investigating structure-aggregation relationships. The addition of the 5-methyl group may modulate aggregation propensity, solubility, or critical aggregation concentration relative to the parent CRT0044876. This compound is therefore a valuable tool for chemical biologists seeking to understand how small structural modifications influence aggregation-based inhibition phenomena and for developing more reliable chemical probes that avoid false-positive readouts in biochemical assays .

HIV-1 Integrase Strand Transfer Inhibitor Scaffold Diversification

The indole-2-carboxylic acid core has been established as a promising HIV-1 integrase strand transfer inhibitor (INSTI) scaffold, with optimized derivatives achieving IC₅₀ values of 0.13 μM—a 249-fold improvement over the parent scaffold [1]. The C2 carboxyl group is essential for chelating the catalytic Mg²⁺ ions within the integrase active site. 5-Methyl-7-nitro-1H-indole-2-carboxylic acid retains this critical metal-chelating functionality while presenting a unique substitution pattern that has not been evaluated in published HIV-1 integrase SAR studies. Researchers pursuing novel INSTIs with potential activity against drug-resistant HIV-1 strains should consider this compound as a building block for generating diverse inhibitor libraries and exploring substituent effects on antiviral potency and cytotoxicity.

Integrin-Mediated Disease Target Validation and Anti-Metastatic Agent Discovery

Patent disclosures indicate that 5-methyl-7-nitro-1H-indole-2-carboxylic acid and its derivatives are claimed within integrin expression inhibitor compositions for treating arterial sclerosis, psoriasis, cancer, retinal angiogenesis, diabetic retinopathy, inflammatory diseases, and as anticoagulants or cancer metastasis suppressors [1]. Integrins are validated therapeutic targets in oncology and inflammatory disorders. This compound provides a defined chemical starting point for validating integrin-related mechanisms, exploring structure-activity relationships for integrin inhibition, and potentially developing novel anti-angiogenic or anti-metastatic agents. Researchers in oncology and vascular biology should prioritize this compound for probing integrin-mediated pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-7-nitro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.